molecular formula C18H16FN3O3S B2930484 3-((4-fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 896358-79-5

3-((4-fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B2930484
CAS No.: 896358-79-5
M. Wt: 373.4
InChI Key: ROZLGFVJPGZLGR-UHFFFAOYSA-N
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Description

3-((4-fluorophenyl)thio)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

Anticancer Activity

Novel derivatives of propanehydrazide, structurally related to the queried compound, have shown promising anticancer properties. These derivatives, including those with semicarbazide, thiosemicarbazide, and thiadiazole moieties, exhibited significant antioxidant activity and were more cytotoxic against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines compared to control. One compound, in particular, demonstrated high activity against glioblastoma cells, indicating potential for further exploration in cancer treatment (I. Tumosienė et al., 2020).

Antimicrobial Activity

A series of novel derivatives, including 2-(6-methoxy-2-naphthyl)propionamide derivatives, were synthesized and evaluated for their antibacterial and antifungal activities. These compounds showed significant antimicrobial activities, with some reaching the same level of activity as standard agents like Ampicilline and Flucanazole. The structure-activity relationship studies indicated the importance of the molecular modifications for enhancing antimicrobial effectiveness (M. Helal et al., 2013).

Analytical and Sensing Applications

Derivatives of 1,3,4-oxadiazoles have been studied for their potential in fluorescence-based analytical applications. Novel thiophene substituted 1,3,4-oxadiazole derivatives were evaluated for aniline sensing, demonstrating the ability of these compounds to act as sensitive fluorescence quenchers. This property suggests their utility in developing new materials for detecting hazardous substances (L. Naik et al., 2018).

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3S/c1-24-15-5-3-2-4-14(15)17-21-22-18(25-17)20-16(23)10-11-26-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROZLGFVJPGZLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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